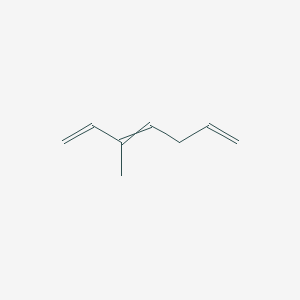
3-Methylhepta-1,3,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhepta-1,3,6-triene is an organic compound with the molecular formula C8H12. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is part of the larger family of hydrocarbons and is characterized by its unique structure, which includes a methyl group attached to the third carbon of the heptatriene chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methylhepta-1,3,6-triene can be synthesized through various organic reactions. One common method involves the oligomerization of butadiene using iron complex catalysts. The reaction conditions typically include the use of iron (III) acetylacetonate and triethylaluminum as catalysts. The addition of triphenylphosphine can lead to the formation of linear dimers, including this compound .
Industrial Production Methods: Industrial production of this compound often involves similar catalytic processes but on a larger scale. The use of specific ligands and catalysts can optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methylhepta-1,3,6-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated hydrocarbons.
Substitution: The methyl group and double bonds can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Products can include alcohols, ketones, and carboxylic acids.
Reduction: The major product is the corresponding saturated hydrocarbon.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Methylhepta-1,3,6-triene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methylhepta-1,3,6-triene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can undergo addition reactions, making the compound highly reactive. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
- 6-Methylhepta-1,3,5-triene
- 2-Methylhepta-1,3,5-triene
- Octa-1,3,6-triene
Comparison: 3-Methylhepta-1,3,6-triene is unique due to the position of the methyl group and the arrangement of the double bonds. This structural difference influences its reactivity and the types of reactions it can undergo compared to similar compounds .
Eigenschaften
CAS-Nummer |
56315-18-5 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
3-methylhepta-1,3,6-triene |
InChI |
InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-5,7H,1-2,6H2,3H3 |
InChI-Schlüssel |
FPFFMFXHRMUXKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{1,2-Bis[bis(carboxymethyl)amino]ethyl}benzene-1-diazonium chloride](/img/structure/B14646343.png)
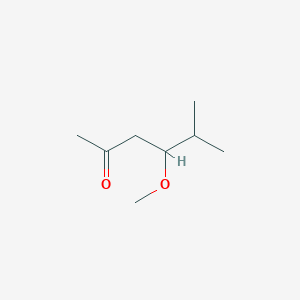
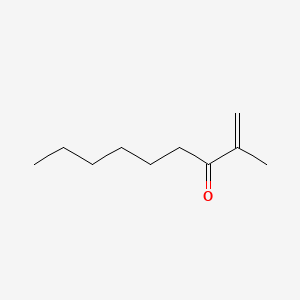

![Bicyclo[4.1.0]heptane, 7-methylene-](/img/structure/B14646353.png)
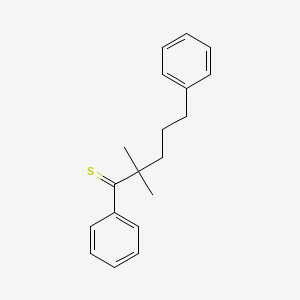
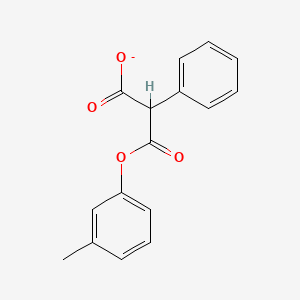
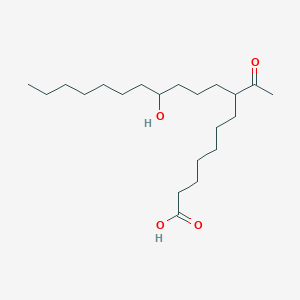
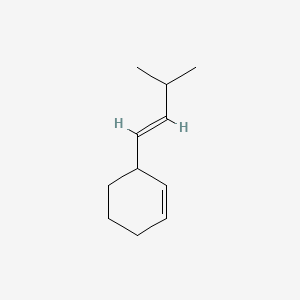
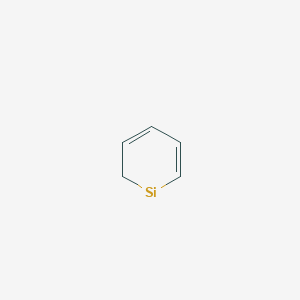
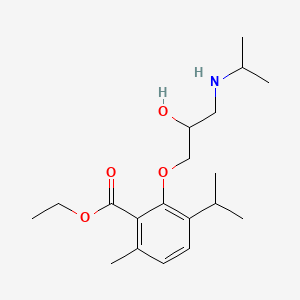
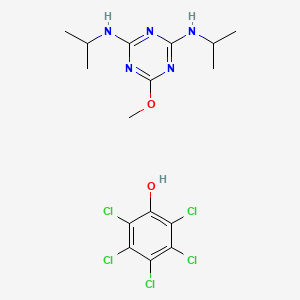
methanone](/img/structure/B14646401.png)

